molecular formula C9H13N3O2 B13007608 Ethyl 3-amino-2-(methylamino)isonicotinate

Ethyl 3-amino-2-(methylamino)isonicotinate

Cat. No.: B13007608
M. Wt: 195.22 g/mol
InChI Key: IBSIATHAKHVOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-(methylamino)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a methylamino group attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(methylamino)isonicotinate typically involves the reaction of isonicotinic acid with ethyl alcohol in the presence of a catalyst The reaction conditions often include heating and the use of a dehydrating agent to facilitate esterification

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(methylamino)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(methylamino)isonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(methylamino)isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 3-amino-2-(methylamino)isonicotinate can be compared with other similar compounds, such as:

    Methyl isonicotinate: Similar in structure but lacks the amino and methylamino groups.

    Ethyl nicotinate: Contains an ethyl ester group but lacks the amino and methylamino groups.

    Isonicotinic acid: The parent compound without esterification or amino group modifications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 3-amino-2-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)6-4-5-12-8(11-2)7(6)10/h4-5H,3,10H2,1-2H3,(H,11,12)

InChI Key

IBSIATHAKHVOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)NC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.